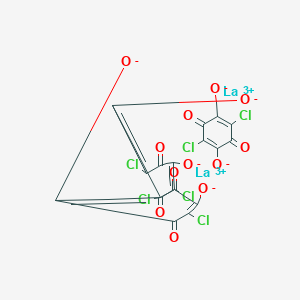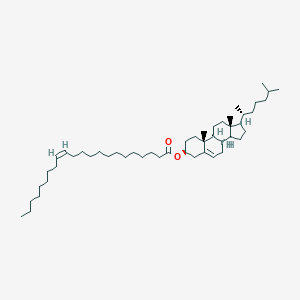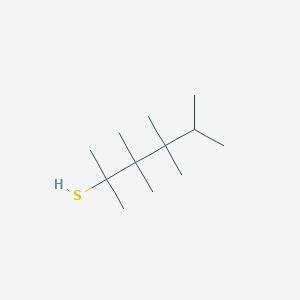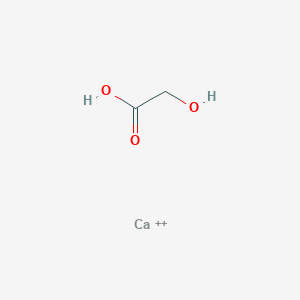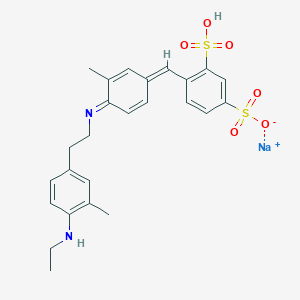
キシレンシアノールFF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylene Cyanole FF, also known as Acid blue 147 or XC, is a tracking dye commonly used for nucleic acids . It has a slight negative charge and will migrate in the same direction as DNA, allowing the user to monitor the progress of molecules moving through the gel . The tracking dye typically migrates with the DNA molecules around 5kb .
Molecular Structure Analysis
The empirical formula of Xylene Cyanole FF is C25H27N2NaO6S2 . Its molecular weight is 538.61 . The SMILES string representation is [Na+].CCNc1ccc(cc1C)C(=C2/C=CC(=N\CC)\C©=C2)\c3ccc(cc3S(O)(=O)=O)S([O-])(=O)=O .Physical And Chemical Properties Analysis
Xylene Cyanole FF is a powder that is soluble in water . It is suitable for nucleic acid detection and staining . The rate of migration of Xylene Cyanole FF in gel electrophoresis varies with gel composition .科学的研究の応用
分子生物学:ゲル電気泳動における追跡色素
キシレンシアノールFFは、アガロースまたはポリアクリルアミドゲル電気泳動における追跡色素として広く使用されています 。この色素はわずかに負の電荷を帯びており、DNA、RNA、またはタンパク質と同じ方向に移動するため、研究者は電気泳動の進行状況を監視できます。色素の移動速度はゲル組成によって異なり、分離プロセスの視覚的な手がかりとなります。
核酸染色
分子生物学では、this compoundは核酸染色剤として機能します 。電気泳動後のゲル中のDNAまたはRNAの可視化に適しています。この化合物は核酸に結合し、紫外線照射下で蛍光を発して、標的分子の存在と量を明らかにします。
組織学的染色
組織学的染色剤として、this compoundは生体組織を染色して顕微鏡下で観察するために使用されます 。さまざまな細胞成分を区別するのに役立ち、細胞の種類、構造、および病理学的変化を特定するのに役立ちます。
DNAシーケンシング
DNAシーケンシングでは、this compoundは追跡色素として機能します 。電気泳動中のDNA断片の移動パターンを推定するためにサンプルに加えられ、これはDNA分子の塩基配列を決定するために不可欠です。
RNAローディング色素
この化合物は、RNAローディング色素としてホルムアミド中で使用されます 。RNAサンプルを電気泳動用に調製し、ローディングプロセス中およびラン全体を通してRNAが可視化されるようにします。
ポリアクリルアミドゲル電気泳動(PAGE)ローディングバッファー
This compoundは、PAGEで使用されるローディングバッファーの成分です 。サンプルの密度を高め、色を追加することで、ゲルのウェルへのローディングを容易にし、電気泳動の実行中にサンプルを追跡しやすくなります。
移動度シフト分析
この色素は、一本鎖DNA(ssDNA)の移動度シフト分析に使用されます 。タンパク質や他の分子に結合したときのssDNAの移動度の変化を観察することで、核酸の相互作用と結合の研究に役立ちます。
電気泳動ゲルローディング色素
最後に、this compoundは、電気泳動で使用されるゲルローディング色素混合物の不可欠な部分です 。DNAサンプルがゲルに適切にローディングされていることを確認し、電気泳動による分離の進行状況を監視するための視覚的な補助を提供します。
作用機序
Target of Action
Xylene Cyanol FF primarily targets nucleic acids . It acts as a nucleic acid stain, allowing for the visualization of these molecules during certain laboratory procedures .
Mode of Action
Xylene Cyanol FF interacts with its targets (nucleic acids) by binding to them and providing a visual marker during electrophoresis . It has a slight negative charge, which allows it to migrate in the same direction as DNA during gel electrophoresis . This enables scientists to monitor the progress of molecules moving through the gel .
Biochemical Pathways
The primary biochemical pathway affected by Xylene Cyanol FF is the process of gel electrophoresis Instead, it is used as a tool to help visualize and track the movement of nucleic acids during electrophoresis .
Result of Action
The primary result of Xylene Cyanol FF’s action is the visualization of nucleic acids during gel electrophoresis . By migrating with the DNA molecules, it allows scientists to track the progress of the electrophoresis run .
Action Environment
The efficacy and stability of Xylene Cyanol FF are influenced by the composition of the gel used in electrophoresis . The rate of migration of Xylene Cyanol FF can vary with the gel composition . It is typically used in a laboratory setting under controlled conditions, and it is stored at room temperature .
Safety and Hazards
生化学分析
Biochemical Properties
Xylene Cyanole FF has a slight negative charge and will migrate in the same direction as DNA, allowing scientists to monitor the progress of molecules moving through the gel . The rate of migration varies with gel composition . There is no specific information available about the enzymes, proteins, and other biomolecules it interacts with.
Cellular Effects
Its primary use is as a tracking dye in gel electrophoresis, and it is not typically used to influence cell function, cell signaling pathways, gene expression, or cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, Xylene Cyanole FF is used as a tracking dye during agarose or polyacrylamide gel electrophoresis . The tracking dye typically migrates with the DNA molecules around 5kb . There is no specific information available about the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is no available information on the effects of Xylene Cyanole FF at different dosages in animal models, as it is not typically used in this context .
Transport and Distribution
There is no specific information available about how Xylene Cyanole FF is transported and distributed within cells and tissues .
Subcellular Localization
Xylene Cyanole FF does not have a known subcellular localization, as it is primarily used as a tracking dye in gel electrophoresis .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Xylene cyanole FF involves the condensation of two molecules of xylene cyanole with one molecule of formaldehyde.", "Starting Materials": [ "Xylene cyanole", "Formaldehyde" ], "Reaction": [ "Mix xylene cyanole and formaldehyde in a reaction flask.", "Add a catalytic amount of acid catalyst, such as sulfuric acid or hydrochloric acid, to the flask.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool to room temperature and then pour it into a large volume of water.", "Collect the precipitate by filtration and wash it thoroughly with water.", "Dry the product under vacuum to obtain Xylene cyanole FF." ] } | |
CAS番号 |
2650-17-1 |
分子式 |
C25H27N2NaO6S2 |
分子量 |
538.6 g/mol |
IUPAC名 |
sodium;4-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfobenzenesulfonate |
InChI |
InChI=1S/C25H28N2O6S2.Na/c1-5-26-22-11-7-18(13-16(22)3)25(19-8-12-23(27-6-2)17(4)14-19)21-10-9-20(34(28,29)30)15-24(21)35(31,32)33;/h7-15,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1/b25-19+,27-23?; |
InChIキー |
VVLFAAMTGMGYBS-LZMHHRBESA-M |
異性体SMILES |
CCNC1=C(C=C(C=C1)/C(=C\2/C=CC(=NCC)C(=C2)C)/C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |
SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |
正規SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |
その他のCAS番号 |
152444-16-1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Q & A
Q1: What is the molecular formula and weight of Xylene Cyanol FF?
A: The molecular formula of Xylene Cyanol FF is C25H27N2NaO7S2, and its molecular weight is 538.6 g/mol. []
Q2: What are the spectroscopic properties of Xylene Cyanol FF?
A: Xylene Cyanol FF exhibits absorbance maxima (λmax) at various wavelengths depending on the specific application. In several studies, it was measured at 610 nm, 612 nm, and 619 nm. [, , ] The specific absorbance maximum can vary slightly depending on factors like pH and solvent.
Q3: How does Xylene Cyanol FF behave as a pH indicator?
A: Xylene Cyanol FF can act as a redox indicator, changing color depending on the redox potential of the solution. [] For instance, it has been used as an indicator in titrations with cerium(IV) perchlorate, exhibiting distinct color changes at different oxidation states. []
Q4: How is Xylene Cyanol FF employed in spectrophotometric determinations?
A4: Xylene Cyanol FF is frequently used as a chromogenic reagent in spectrophotometric determinations. This involves the oxidation of Xylene Cyanol FF's colorless leuco form to its blue form by an analyte. The intensity of the blue color, measured spectrophotometrically, is directly proportional to the analyte concentration. This principle has been applied in determining various analytes, including:
- Iodate: In a study, Xylene Cyanol FF facilitated the determination of iodate in table salt and seawater. Iodate oxidized the leuco form of Xylene Cyanol FF, and the resulting blue color intensity allowed for iodate quantification. []
- Nitrite: Xylene Cyanol FF, in conjunction with potassium bromate, was used to determine trace nitrite levels. [] The nitrite catalyzed the oxidation of Xylene Cyanol FF, enabling nitrite quantification through spectrophotometry.
- Methionine: A method for determining methionine in pharmaceuticals employed Xylene Cyanol FF. [] Methionine's oxidation led to the formation of the blue Xylene Cyanol FF, allowing for its spectrophotometric quantification.
- Various Drugs: Xylene Cyanol FF has been successfully used for the spectrophotometric determination of various drugs, including pefloxacin, lamotrigine, and frusemide, by reacting with excess oxidizing agents and measuring the absorbance of the remaining Xylene Cyanol FF. [, , ]
Q5: How does Xylene Cyanol FF contribute to catalytic spectrophotometric methods?
A5: Xylene Cyanol FF serves as an indicator in catalytic kinetic spectrophotometric methods for determining trace amounts of metals. This relies on the metal's ability to catalyze the oxidation of Xylene Cyanol FF by an oxidant. The rate of Xylene Cyanol FF oxidation, measured spectrophotometrically, is proportional to the metal concentration. This principle has been applied in determining various metals, including:
- Iron: In acidic media, trace iron catalyzes Xylene Cyanol FF oxidation by hydrogen peroxide and potassium periodate. [] This catalytic effect allows for the sensitive detection and quantification of trace iron.
- Aluminum: Similar to iron, trace aluminum also exhibits a catalytic effect on the oxidation of Xylene Cyanol FF, enabling its determination in environmental water samples. []
- Other Metals: This method has been successfully applied to other metals like cobalt, ruthenium, and manganese, highlighting the versatility of Xylene Cyanol FF in catalytic spectrophotometric analyses. [, , ]
Q6: Can you elaborate on the use of Xylene Cyanol FF in agarose gel electrophoresis?
A6: Xylene Cyanol FF is a common component of loading buffers used in agarose gel electrophoresis. Its role is twofold:
- Tracking Dye: It acts as a visual tracking dye due to its inherent blue color. As the DNA migrates through the gel, the Xylene Cyanol FF dye migrates alongside it, providing a visual estimate of DNA fragment migration. []
- Density Agent: Xylene Cyanol FF increases the density of the DNA sample, ensuring that it sinks into the wells of the agarose gel during loading. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







